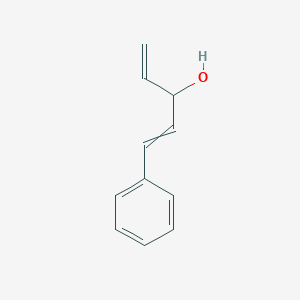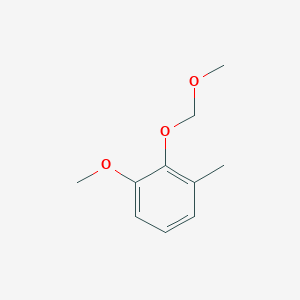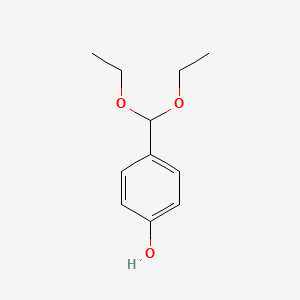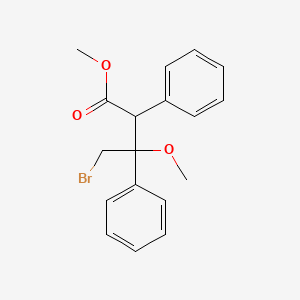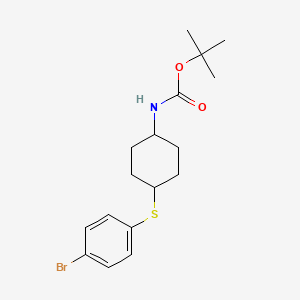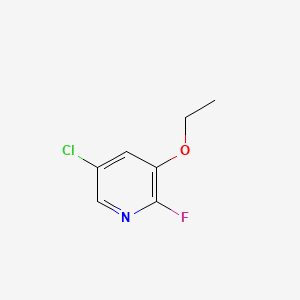
5-Chloro-3-ethoxy-2-fluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-ethoxy-2-fluoropyridine: is a heterocyclic organic compound with the molecular formula C7H7ClFNO . It is a derivative of pyridine, characterized by the presence of chlorine, ethoxy, and fluorine substituents at the 5th, 3rd, and 2nd positions, respectively. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-ethoxy-2-fluoropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes:
Chlorination: Introduction of a chlorine atom at the 5th position of the pyridine ring.
Ethoxylation: Substitution of a hydrogen atom with an ethoxy group at the 3rd position.
Fluorination: Introduction of a fluorine atom at the 2nd position.
Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium ethoxide or potassium fluoride can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Reduction Products: Reduced forms of the compound with altered functional groups.
科学的研究の応用
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of coordination complexes with metals.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential pharmacological properties and as a building block in drug development.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties.
Agrochemicals: Used in the synthesis of agrochemical compounds for pest control.
作用機序
The mechanism of action of 5-Chloro-3-ethoxy-2-fluoropyridine involves its interaction with specific molecular targets, often through the formation of covalent or non-covalent bonds. The presence of electronegative atoms like chlorine and fluorine can influence its reactivity and binding affinity to various biological molecules. The pathways involved may include inhibition of enzymes or interaction with nucleic acids, depending on the context of its application.
類似化合物との比較
5-Chloro-2-ethoxy-3-fluoropyridine: Similar structure but different positional isomers.
2-Chloro-5-fluoropyridine: Lacks the ethoxy group, leading to different reactivity.
3-Ethoxy-2-fluoropyridine: Lacks the chlorine atom, affecting its chemical properties.
Uniqueness: 5-Chloro-3-ethoxy-2-fluoropyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted chemical synthesis and specialized applications in research and industry.
特性
分子式 |
C7H7ClFNO |
|---|---|
分子量 |
175.59 g/mol |
IUPAC名 |
5-chloro-3-ethoxy-2-fluoropyridine |
InChI |
InChI=1S/C7H7ClFNO/c1-2-11-6-3-5(8)4-10-7(6)9/h3-4H,2H2,1H3 |
InChIキー |
KQLWZETZRCOXDH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(N=CC(=C1)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


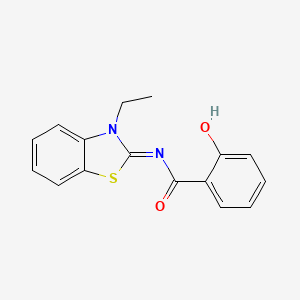
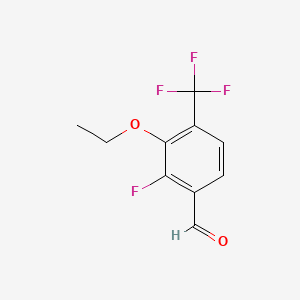
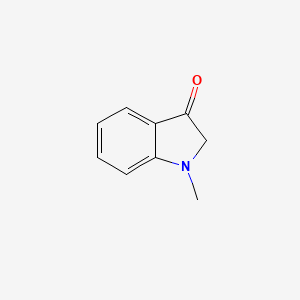
![1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14021571.png)
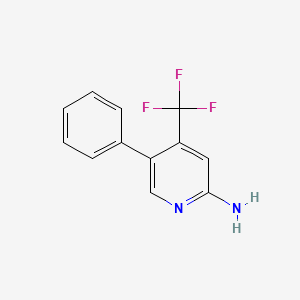


![Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate](/img/structure/B14021596.png)
![4-{2-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]ethyl}benzenesulfonamide](/img/structure/B14021600.png)
